5-(Azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
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Overview
Description
5-(Azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic compound that features multiple functional groups, including an azepane ring, a pyrrolidine sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the azepane ring: This step might involve nucleophilic substitution or ring-closing reactions.
Attachment of the pyrrolidine sulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the azepane or pyrrolidine rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Azepan-1-yl)-2-phenyl-oxazole-4-carbonitrile: Lacks the pyrrolidine sulfonyl group.
2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile: Lacks the azepane ring.
Uniqueness
The presence of both the azepane ring and the pyrrolidine sulfonyl group in 5-(Azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile makes it unique compared to similar compounds. This unique structure could result in distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c21-15-18-20(23-11-3-1-2-4-12-23)27-19(22-18)16-7-9-17(10-8-16)28(25,26)24-13-5-6-14-24/h7-10H,1-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFKEZOPXIGVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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